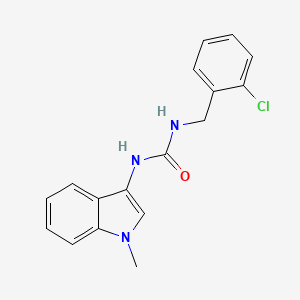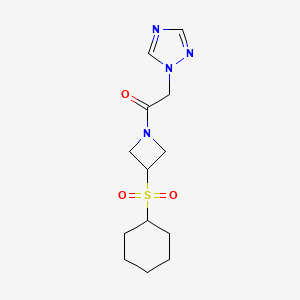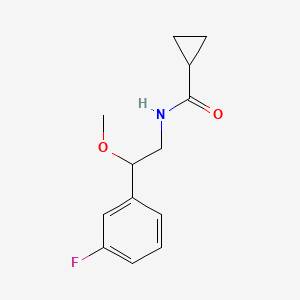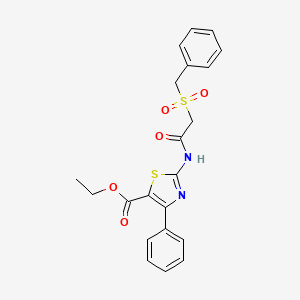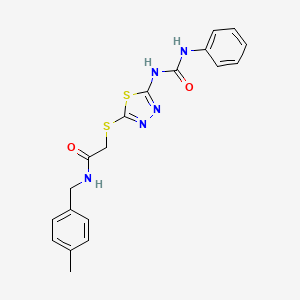
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as MBPTA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Anticancer Activity
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have shown promising results in anticancer research. Specifically, compounds bearing the 1,3,4-thiadiazol structure have been synthesized and evaluated for their potential antitumor activity. For example, a study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings highlighted the anticancer potential of these compounds against various human tumor cell lines (Yurttaş et al., 2015). Another research found that 5-methyl-4-phenyl thiazole derivatives, similar in structure to the queried compound, exhibited significant anticancer activity (Evren et al., 2019).
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have been investigated, demonstrating their capacity to inactivate reactive chemical species. A study on the evaluation of new benzothiazole derivatives for antioxidant activity in the initial phase of acetaminophen toxicity showed that certain compounds increased reduced glutathione content and decreased malondialdehyde levels, indicating their protective effects against oxidative stress (Cabrera-Pérez et al., 2016).
Glutaminase Inhibition
Research on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs revealed that certain analogs acted as potent and selective allosteric inhibitors of kidney-type glutaminase. This enzyme plays a crucial role in cancer cell metabolism, and its inhibition can suppress the growth of cancer cells (Shukla et al., 2012).
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-13-7-9-14(10-8-13)11-20-16(25)12-27-19-24-23-18(28-19)22-17(26)21-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQBIVZPXSQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

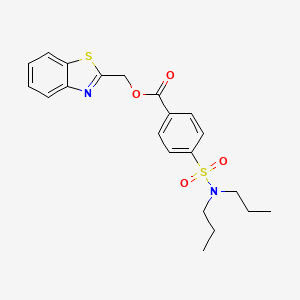
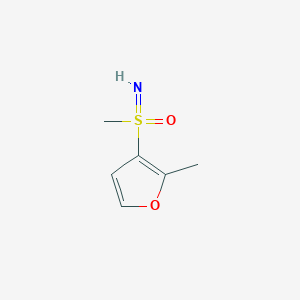
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
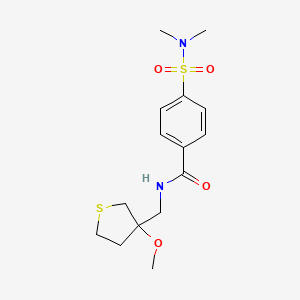
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)
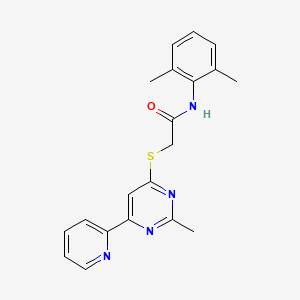
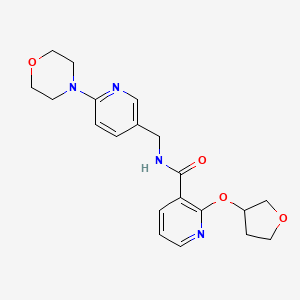
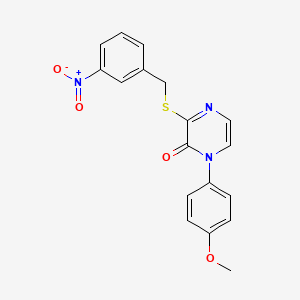
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
